Diethyldithiocarbamic acid methanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

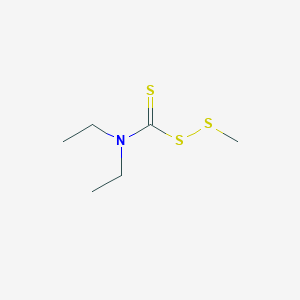

Diethyldithiocarbamic acid methanethiol, also known as this compound, is a useful research compound. Its molecular formula is C6H13NS3 and its molecular weight is 195.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Diethyldithiocarbamic acid methanethiol has been studied for its potential therapeutic effects in various medical conditions:

- Anticancer Properties : Dithiocarbamate compounds, including this compound, have shown promise as anticancer agents. They possess the ability to inhibit tumor growth and enhance the efficacy of traditional chemotherapy drugs such as cisplatin. This is attributed to their capability to chelate metal ions and modulate cellular oxidative stress responses .

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of several enzymes, which can be beneficial in treating conditions like diabetes and Alzheimer's disease. For instance, derivatives of dithiocarbamates have been developed to inhibit α-glucosidase, a target enzyme in diabetes management . Additionally, they have shown potential in inhibiting metallo-β-lactamases, which are associated with antibiotic resistance .

- Hepatotoxicity Studies : Research has indicated that this compound can influence glutathione levels in hepatocytes, thereby affecting liver toxicity outcomes. This interaction highlights its relevance in understanding drug-induced liver injury and the mechanisms of toxicity associated with dithiocarbamate exposure .

Agricultural Applications

In agriculture, this compound is primarily utilized for its pesticidal properties:

- Fungicides and Herbicides : The compound is a key ingredient in various fungicides and herbicides used to protect crops from fungal infections and unwanted plant growth. For example, it is used in formulations such as maneb and zineb, which are effective against a wide range of plant pathogens .

- Pest Control : Dithiocarbamate derivatives have been employed as larvicides against pests such as Aedes aegypti mosquitoes, contributing to vector control strategies in public health . They also play a role in controlling nematode populations that threaten crop yields by inhibiting egg hatching and larval development .

Table 1: Common Dithiocarbamate Pesticides

| Common Name | Scientific Name | Classification | Target Organism |

|---|---|---|---|

| Ferbam | Ferric dimethyldithiocarbamate | Fungicide | Gastrointestinal flukes |

| Mancozeb | Zinc; manganese(2+); N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | Fungicide | Various fungi |

| Thiram | Tetramethyl thiuram disulphide | Fungicide | Fungi affecting crops |

| Ziram | Zinc-dimethyl dithiocarbamate | Fungicide | Birds and fungi |

Industrial Applications

This compound also finds utility in industrial applications:

- Vulcanization Accelerators : In the rubber industry, it serves as a vulcanization accelerator, enhancing the properties of rubber products by facilitating cross-linking during the curing process .

- Metal Chelation : The compound's ability to chelate metals makes it valuable in processes aimed at removing heavy metals from industrial effluents. This application is crucial for environmental remediation efforts .

Case Studies

Several studies have documented the effectiveness of this compound across different applications:

- A study demonstrated its role as an enzyme inhibitor in the treatment of Alzheimer's disease, highlighting its potential as a therapeutic agent against neurodegeneration .

- Research on agricultural applications showcased its effectiveness as a fungicide in controlling diseases related to major crops such as potatoes and tomatoes, thereby improving agricultural productivity .

Eigenschaften

CAS-Nummer |

22158-12-9 |

|---|---|

Molekularformel |

C6H13NS3 |

Molekulargewicht |

195.4 g/mol |

IUPAC-Name |

methylsulfanyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C6H13NS3/c1-4-7(5-2)6(8)10-9-3/h4-5H2,1-3H3 |

InChI-Schlüssel |

KDSKYZOAVKDCNN-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)SSC |

Kanonische SMILES |

CCN(CC)C(=S)SSC |

Synonyme |

DEDCMT diethyldithiocarbamic acid methanethiol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.